molecular formula C20H22N2O4S B2363718 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922088-95-7

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide

Cat. No. B2363718
CAS RN: 922088-95-7
M. Wt: 386.47
InChI Key: CFVGQPYCQXFSQZ-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Alkynylation and Synthesis of Derivatives

  • The asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines is achieved using chiral phosphoric acid and Ag(I) catalysts, leading to the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with carbon-carbon triple bonds. This method shows potential in synthesizing heterocyclic products with high enantioselectivity (Ren, Wang, & Liu, 2014).

Catalytic Enantioselective aza-Reformatsky Reaction

  • A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate produces chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This reaction maintains optical purity and involves readily available diaryl prolinol L4 as the chiral ligand (Munck et al., 2017).

Enantioselective Addition with Et2Zn Catalysis

  • Enantioselective alkylation of dibenzo[b,f][1,4]oxazepines with Et2Zn catalyzed by a (R)-VAPOL-Zn(II) complex is reported. This represents the first example of such a reaction with cyclic aldimines, producing chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with moderate enantioselectivities (Munck, Sukowski, Vila, & Pedro, 2017).

Asymmetric Transfer Hydrogenation in Water

  • The first report on the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in water using an (R,R)-Ru-Ts-DPEN complex. This provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion and high enantioselectivity, highlighting water's role as an environmentally benign solvent (More & Bhanage, 2017).

Biomass-Involved Synthesis Strategy

  • A biomass-involved method establishes the assembly of novel and diversified benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This process involves N-arylation reaction and chemo- and regio-selective intramolecular lactonization or acylation under mild conditions (Zhang et al., 2015).

Synthesis Based on o-Nitrochloro Derivatives

  • A new approach to constructing tricyclic dibenzo[b,f][1,4]oxazepin-11(10H)-one and related compounds based on N-substituted salicylamides and o-nitrochloro derivatives of benzene and pyridine has been developed (Sapegin et al., 2008).

Mechanism of Action

Target of Action

The primary target of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This means it binds to the receptor and inhibits its function, which can lead to changes in the signaling pathways associated with this receptor.

Biochemical Pathways

Upon binding to the Dopamine D2 receptor, this compound affects the dopaminergic signaling pathway . This pathway is involved in various functions including mood regulation, reward, and motor control. The inhibition of the Dopamine D2 receptor can lead to downstream effects such as altered neurotransmission, which can result in changes in mood, behavior, and motor control.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Dopamine D2 receptor. By inhibiting this receptor, the compound can alter dopaminergic neurotransmission, leading to potential therapeutic effects in the treatment of various central nervous system disorders .

properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-7-9-19-17(11-13)21-20(23)16-12-14(8-10-18(16)26-19)22-27(24,25)15-5-3-2-4-6-15/h7-12,15,22H,2-6H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVGQPYCQXFSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4CCCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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